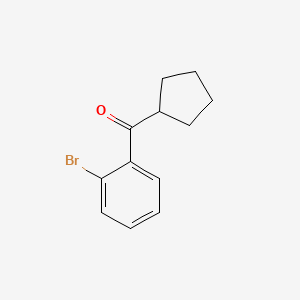

(2-Bromophenyl)(cyclopentyl)methanone

Description

(2-Bromophenyl)(cyclopentyl)methanone is a substituted benzophenone derivative featuring a 2-bromophenyl group and a cyclopentyl group attached to a ketone core. Its molecular formula is C₁₂H₁₃BrO, with a molecular weight of 265.14 g/mol. The compound’s synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions, as inferred from analogous methods in the literature . The bromine atom at the ortho position of the phenyl ring and the cyclopentyl group contribute to steric and electronic effects, influencing reactivity and interactions with biological targets. Applications span pharmaceuticals (e.g., kinase inhibitors), agrochemicals, and materials science due to its versatile ketone functionality .

Properties

IUPAC Name |

(2-bromophenyl)-cyclopentylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJIELOOCJGJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(cyclopentyl)methanone can be achieved through several methods. One common approach involves the reaction of 2-bromobenzoyl chloride with cyclopentylmagnesium bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(cyclopentyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)(cyclopentyl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(cyclopentyl)methanone involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

Comparison Insights :

Spectroscopic and Analytical Data

- Steric Hindrance: Cyclopentyl(1-Indole-3-yl)methanone () lacks specific NMR peaks due to steric effects, a phenomenon likely shared by the target compound .

- Mass Spectrometry: Molecular ion peaks for brominated methanones are distinct at m/z 265–295, with fragmentation patterns influenced by substituents .

Biological Activity

(2-Bromophenyl)(cyclopentyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of enzyme inhibition and receptor interaction. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a bromine atom attached to a phenyl ring and a cyclopentyl group linked to a carbonyl moiety. This configuration influences its reactivity and biological interactions.

- Molecular Formula : CHBrO

- Molecular Weight : 251.12 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating enzymatic functions. The presence of the bromine atom enhances its binding affinity due to halogen bonding interactions.

- Receptor Interaction : It may also engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which are critical for receptor binding.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- Research indicates that this compound acts as an effective inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown that it can significantly reduce enzyme activity in vitro, suggesting its potential as a therapeutic agent for conditions requiring enzyme modulation.

-

Anticancer Activity

- A study evaluating various compounds' effects on cancer cell lines found that this compound displayed notable cytotoxic effects against Caco-2 colorectal adenocarcinoma cells. The compound reduced cell viability by approximately 39.8% compared to untreated controls, indicating potential as an anticancer agent .

-

Antimicrobial Properties

- Preliminary investigations into the antimicrobial activity of this compound revealed promising results against several bacterial strains. The compound's structure appears to contribute to its effectiveness in inhibiting bacterial growth, warranting further exploration into its use as an antimicrobial agent.

Table 2: Comparison of Biological Activities with Analogous Compounds

| Compound | Enzyme Inhibition | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| (2-Chlorophenyl)(cyclopentyl)methanone | Moderate | Low | No |

| (2-Fluorophenyl)(cyclopentyl)methanone | Low | Moderate | Yes |

The comparison highlights the unique biological profile of this compound relative to its halogenated analogs, particularly regarding enzyme inhibition and anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.